molecular formula C15H16ClN3O4 B2425243 N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1775492-66-4

N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2425243
CAS RN: 1775492-66-4
M. Wt: 337.76
InChI Key: URFZRMZRLRBDDO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide, commonly known as CDPPB, is a chemical compound that belongs to the class of spirocyclic compounds. It is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory. CDPPB has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Potential Applications and Significance:

  • Environmental Impact and Toxicity Studies :

    • Chlorophenoxy compounds like 2,4-D (a relative of the compound ) are widely used herbicides. Their environmental impact, especially the carcinogenic outcomes and potential mechanisms of toxicity in humans and ecosystems, has been a subject of extensive research. Studies suggest that while chlorophenoxy compounds are not generally considered genotoxic, there are plausible hypotheses for other carcinogenic modes of action. Understanding these pathways is crucial for assessing the environmental and health impact of similar compounds (Stackelberg, 2013).
    • The dynamics of chlorophenols (CPs), a group related to the chemical , in environmental settings, particularly their role as precursors in the formation of dioxins and their behavior in processes like Municipal Solid Waste Incineration (MSWI), has been a focus of several studies. The formation pathways, reaction rates, and the influence of various environmental factors on the presence and degradation of CPs provide valuable insights into managing the environmental impact of related chemical compounds (Peng et al., 2016).
  • Biodegradation and Environmental Remediation :

    • The role of microorganisms in the degradation of herbicides like 2,4-D and the formation of degradation metabolites has been a significant research area. The biodegradation pathways, especially concerning microbial interactions with the compound and its metabolites, are crucial for developing strategies to mitigate environmental pollution and promote ecosystem health (Magnoli et al., 2020).
  • Toxicity and Mechanisms of Action in Biological Systems :

    • The toxicity of chlorophenols and their mechanisms of action, especially in aquatic organisms like fish, have been documented. Understanding the pathways through which these compounds induce oxidative stress, disrupt immune and endocrine functions, and potentially lead to apoptosis or proliferation at cellular levels can inform the assessment of related compounds and their safe application in various fields (Ge et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-10-3-1-2-4-11(10)17-12(20)9-19-13(21)15(18-14(19)22)5-7-23-8-6-15/h1-4H,5-9H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFZRMZRLRBDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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